molecular formula C13H14N4O B8612794 5-(1H-indol-5-yl)-N-isopropyl-1,3,4-oxadiazol-2-amine

5-(1H-indol-5-yl)-N-isopropyl-1,3,4-oxadiazol-2-amine

Cat. No.: B8612794
M. Wt: 242.28 g/mol
InChI Key: OZMOIRHKGXKXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-indol-5-yl)-N-isopropyl-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

5-(1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C13H14N4O/c1-8(2)15-13-17-16-12(18-13)10-3-4-11-9(7-10)5-6-14-11/h3-8,14H,1-2H3,(H,15,17)

InChI Key

OZMOIRHKGXKXEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NN=C(O1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(1H-indol-5-yl)-1,3,4-oxadiazol-2(3H)-one (200 mg, 0.995 mmol) in DMF (2 mL) was added isopropyl amine (0.169 mL, 1.99 mmol), diphenyl ether (161 mg, 0.995 mmol), and DIPEA (0.34 mL, 1.99 mmol) and the reaction was stirred at RT for 5 min. To the above mixture at RT was added BOP reagent (461 mg, 1.045 mmol) and the reaction was further stirred for 18 h at RT. The mixture was treated with H2O (10 mL) to get off white precipitate. The precipitate was filtered, washed with H2O (10 mL) and dried. The solid was further triturated with petroleum ether (2×5 mL) to afford 5-(1H-indol-5-yl)-N-isopropyl-1,3,4-oxadiazol-2-amine (150 mg, 62%) as an off white solid. MS (ESI, pos. ion) m/z: 243.1 (M+1); 1H NMR (400 MHz, DMSO-d6): δ 11.40 (brs, 1H), 7.98 (s, 1H), 7.59 (dd, J=6.8, 1.6 Hz, 1H), 7.51 (t, J=7.2 Hz, 2H), 7.44 (m, 1H), 3.70-3.75 (m, 1H), 1.22 (d, J=6.4 Hz, 6H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.169 mL
Type
reactant
Reaction Step One
Quantity
161 mg
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
461 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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